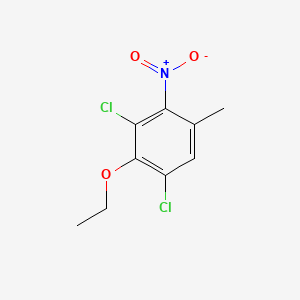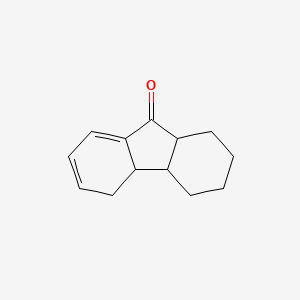
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one is an organic compound with the molecular formula C13H18O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a ketone functional group
Métodos De Preparación
The synthesis of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one typically involves the hydrogenation of fluorene. The process can be carried out using a palladium catalyst under high pressure and temperature conditions. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient conversion of fluorene to the desired ketone derivative.
Análisis De Reacciones Químicas
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one largely depends on its chemical structure and the functional groups present. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
Comparación Con Compuestos Similares
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one can be compared with other similar compounds, such as:
Fluorenone: A simpler ketone derivative of fluorene, lacking the hydrogenated ring structure.
Tetralone: Another polycyclic ketone with a similar structure but different ring fusion.
Decalone: A bicyclic ketone with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific hydrogenated structure, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
69303-01-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1,2,3,4,4a,4b,5,9a-octahydrofluoren-9-one |
InChI |
InChI=1S/C13H16O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,7,9-10,12H,2,4-6,8H2 |
Clave InChI |
TUGQRWGEMRZWEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
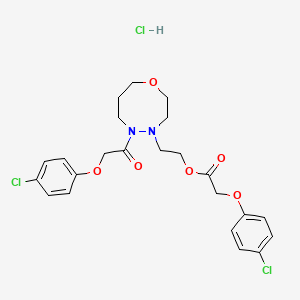
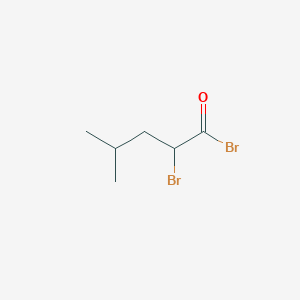
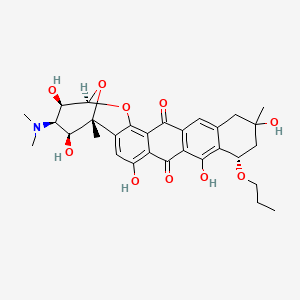
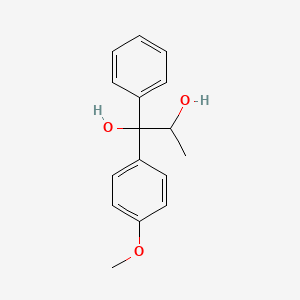
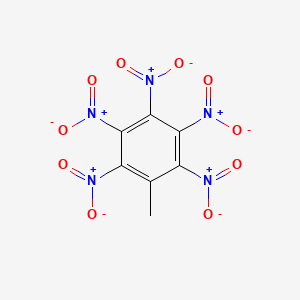
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
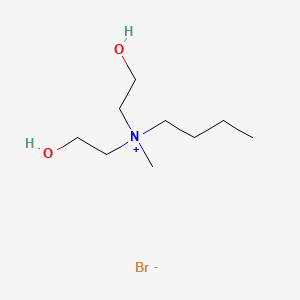
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
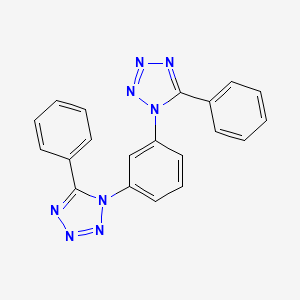
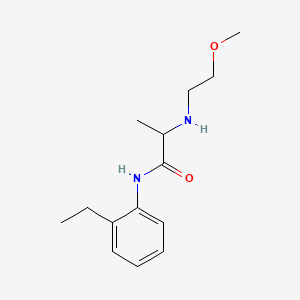

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
